molecular formula C11H19ClN6S B12622532 C11H19ClN6S

C11H19ClN6S

Cat. No.: B12622532
M. Wt: 302.83 g/mol
InChI Key: UEPMWSAIMYJOOS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C11H19ClN6S is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications This compound is characterized by its complex structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H19ClN6S involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. For instance, the preparation method may involve the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as an initial raw material, followed by 6-site methyl oxidation and 5-site hydrogen chlorination . The resulting intermediate is then reduced and condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound .

Industrial Production Methods

Industrial production of This compound typically involves scaling up the laboratory synthesis methods to accommodate larger quantities. The process is optimized to ensure high yield, purity, and cost-effectiveness. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize the formation of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

C11H19ClN6S: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of This compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or thiols . Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

C11H19ClN6S: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C11H19ClN6S involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

C11H19ClN6S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:

The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19ClN6S

Molecular Weight

302.83 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H18N6S.ClH/c1-16-7-3-5-10(16)9-12-6-4-8-18-11-13-14-15-17(11)2;/h3,5,7,12H,4,6,8-9H2,1-2H3;1H

InChI Key

UEPMWSAIMYJOOS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCCCSC2=NN=NN2C.Cl

Origin of Product

United States

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